4-Allyloxy-3-methylbenzaldehyd

Übersicht

Beschreibung

Molecular Structure Analysis

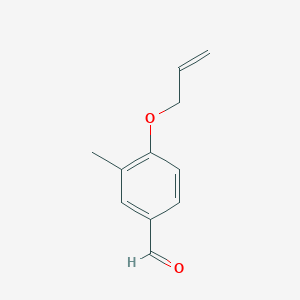

The molecular formula of “4-Allyloxy-3-methylbenzaldehyde” is C11H12O3 . The average mass is 192.211 Da and the monoisotopic mass is 192.078644 Da .

Chemical Reactions Analysis

While specific chemical reactions involving “4-Allyloxy-3-methylbenzaldehyde” are not available, benzaldehyde derivatives are known to undergo a variety of reactions. These include nucleophilic addition reactions, oxidation reactions, and more .

Physical And Chemical Properties Analysis

“4-Allyloxy-3-methylbenzaldehyde” has a density of 1.1±0.1 g/cm3, a boiling point of 313.2±27.0 °C at 760 mmHg, and a vapour pressure of 0.0±0.7 mmHg at 25°C . It has an enthalpy of vaporization of 55.4±3.0 kJ/mol and a flash point of 134.2±10.1 °C . The compound has 3 hydrogen bond acceptors, 0 hydrogen bond donors, and 5 freely rotating bonds .

Wissenschaftliche Forschungsanwendungen

Natürliche Verbindungsableitung

Benzaldehydderivate, einschließlich 4-Allyloxy-3-methylbenzaldehyd, wurden aus verschiedenen natürlichen Quellen isoliert, wie z. B. dem Endophytenpilz von Mangroven . Diese Verbindungen werden häufig wegen ihrer einzigartigen Strukturen und potenziellen bioaktiven Eigenschaften untersucht .

Forschung zu bioaktiven Metaboliten

Aus dem Meer stammende Pilze, eine reiche Quelle für bioaktive Sekundärmetabolite, produzieren Benzaldehydderivate . Diese Verbindungen, einschließlich this compound, könnten in der Erforschung neuer bioaktiver Naturstoffe eingesetzt werden .

Spektroskopische Analyse

Die Struktur von this compound kann durch umfassende Analyse von spektralen Daten, insbesondere von 2D-NMR-Spektralergebnissen, ermittelt werden . Dies macht es nützlich im Bereich der Spektroskopie und der Strukturaufklärung .

Polymermodifikation

this compound kann durch Schmelzpfropfen auf Polypropylen (PP) gepfropft werden, um dessen elektrische Eigenschaften zu verbessern . Dies könnte besonders nützlich für die Entwicklung neuer umweltfreundlicher Isolationsmaterialien für Hochspannungs-Gleichstromkabel (HVDC) sein .

Verbesserung der elektrischen Eigenschaften

Das gepfropfte this compound hemmt effektiv die Raumladungsakkumulation in Polypropylen und weist einen hohen spezifischen Widerstand und eine hohe Durchschlagfestigkeit auf . Dies macht es zu einem vielversprechenden Kandidaten für extrudierte Kabel der nächsten Generation .

Umweltverträglichkeit

Die Verwendung von this compound bei der Modifizierung von Polypropylen könnte zur Nachhaltigkeit beitragen. Da Polypropylen ein thermoplastischer Polymer ist, kann es am Ende seiner Lebensdauer recycelt werden, was Umweltverschmutzung und Materialabfall reduziert .

Wirkmechanismus

Target of Action

4-Allyloxy-3-methylbenzaldehyde is a type of benzaldehyde derivative. Benzaldehydes are known to interact with various biological targets, including enzymes and receptors, and can exhibit a wide range of biological activities .

Mode of Action

Benzaldehydes can react with nucleophiles, such as amines, to form imines, a process that is often involved in biological activity .

Biochemical Pathways

Without specific studies on 4-Allyloxy-3-methylbenzaldehyde, it’s difficult to determine the exact biochemical pathways it might affect. Benzaldehydes can participate in various biochemical reactions, including redox reactions and nucleophilic substitutions .

Result of Action

Benzaldehydes can have various effects at the molecular and cellular level, depending on their specific structures and targets .

Vorteile Und Einschränkungen Für Laborexperimente

One of the advantages of using 4-Allyloxy-3-methylbenzaldehyde in laboratory experiments is its low cost and ease of synthesis. Additionally, 4-Allyloxy-3-methylbenzaldehyde has been shown to have a wide range of applications in both laboratory and clinical settings, making it an important compound for research and development. However, it is important to note that 4-Allyloxy-3-methylbenzaldehyde is a highly reactive compound and should be handled with care in order to avoid any potential hazards.

Zukünftige Richtungen

Given the wide range of applications of 4-Allyloxy-3-methylbenzaldehyde, there are many possible future directions for research. These include further investigation into the biochemical and physiological effects of 4-Allyloxy-3-methylbenzaldehyde, as well as its potential as a therapeutic agent. Additionally, further research could be conducted into the mechanisms of action of 4-Allyloxy-3-methylbenzaldehyde, as well as its potential as a catalyst for chemical reactions. Finally, more research could be conducted into the potential toxicity of 4-Allyloxy-3-methylbenzaldehyde and its potential for use in medical applications.

Safety and Hazards

The safety data sheet for “4-Allyloxy-3-methylbenzaldehyde” indicates that it may cause skin irritation, serious eye irritation, and may cause an allergic skin reaction . It is advised to avoid breathing dust/fume/gas/mist/vapors/spray, and to use only outdoors or in a well-ventilated area .

Relevant Papers

One relevant paper titled “Experimental and theoretical studies on 4-hydroxy-3-methoxybenzaldehyde nicotinamide organic co-crystal for third harmonic nonlinear optical applications” discusses the use of a similar compound, 4-hydroxy-3-methoxybenzaldehyde, in nonlinear optical applications . Another paper titled “Two new benzaldehyde derivatives from mangrove endophytic fungus ZZF 32#” discusses the isolation of two new benzaldehyde derivatives from a marine fungus .

Biochemische Analyse

Biochemical Properties

4-Allyloxy-3-methylbenzaldehyde plays a significant role in biochemical reactions, particularly in the context of its interactions with enzymes and proteins. This compound has been shown to interact with enzymes involved in oxidative stress response pathways, such as superoxide dismutases and glutathione reductase The nature of these interactions involves the compound acting as a redox-active agent, which can destabilize cellular redox homeostasis and inhibit microbial growth .

Cellular Effects

The effects of 4-Allyloxy-3-methylbenzaldehyde on various types of cells and cellular processes are profound. This compound influences cell function by disrupting cellular antioxidation components, leading to oxidative stress . It has been observed to affect cell signaling pathways, gene expression, and cellular metabolism. For instance, in fungal cells, 4-Allyloxy-3-methylbenzaldehyde can enhance the sensitivity of pathogens to conventional antifungal agents by targeting the mitochondrial respiratory chain . This disruption can lead to altered gene expression and metabolic flux, ultimately inhibiting fungal growth.

Molecular Mechanism

At the molecular level, 4-Allyloxy-3-methylbenzaldehyde exerts its effects through specific binding interactions with biomolecules. It acts as a redox cycler, facilitating electron transfer reactions that generate reactive oxygen species (ROS). These ROS can then interact with and inhibit the activity of enzymes like superoxide dismutases and glutathione reductase . Additionally, the compound can induce changes in gene expression by modulating transcription factors involved in oxidative stress response pathways .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 4-Allyloxy-3-methylbenzaldehyde have been observed to change over time. The compound’s stability and degradation are critical factors influencing its long-term effects on cellular function. Studies have shown that 4-Allyloxy-3-methylbenzaldehyde remains stable under controlled conditions, but its efficacy can diminish over extended periods due to degradation . Long-term exposure to this compound in in vitro and in vivo studies has demonstrated sustained oxidative stress and potential cytotoxic effects on cells .

Dosage Effects in Animal Models

The effects of 4-Allyloxy-3-methylbenzaldehyde vary with different dosages in animal models. At lower doses, the compound can effectively disrupt cellular antioxidation systems without causing significant toxicity . At higher doses, it can induce toxic effects, including oxidative damage to tissues and organs . Threshold effects have been observed, where the compound’s efficacy plateaus beyond a certain dosage, and adverse effects become more pronounced .

Metabolic Pathways

4-Allyloxy-3-methylbenzaldehyde is involved in several metabolic pathways, primarily those related to oxidative stress response. It interacts with enzymes such as superoxide dismutases and glutathione reductase, influencing metabolic flux and metabolite levels . The compound’s redox activity plays a pivotal role in modulating these pathways, leading to altered cellular metabolism and potential therapeutic applications .

Transport and Distribution

Within cells and tissues, 4-Allyloxy-3-methylbenzaldehyde is transported and distributed through specific transporters and binding proteins . These interactions facilitate its localization to target sites where it can exert its biochemical effects. The compound’s distribution is influenced by its chemical properties, including its solubility and affinity for cellular membranes .

Subcellular Localization

The subcellular localization of 4-Allyloxy-3-methylbenzaldehyde is critical for its activity and function. It is primarily localized in the cytoplasm and mitochondria, where it can interact with key enzymes involved in oxidative stress response . The compound’s targeting signals and post-translational modifications play a role in directing it to specific cellular compartments, ensuring its effective function .

Eigenschaften

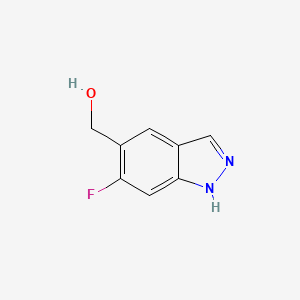

IUPAC Name |

3-methyl-4-prop-2-enoxybenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12O2/c1-3-6-13-11-5-4-10(8-12)7-9(11)2/h3-5,7-8H,1,6H2,2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LXGAMMWRVGAHLS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)C=O)OCC=C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

176.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![7-Bromo-1-chloropyrrolo[1,2-a]pyrazine](/img/structure/B1449113.png)

![[3-Fluoro-4-(2-furylmethoxy)phenyl]amine hydrochloride](/img/structure/B1449117.png)

![tert-butyl N-{4-[amino(hydroxyimino)methyl]benzyl}-N-methylglycinate](/img/structure/B1449124.png)

![6-(3-(Trifluoromethoxy)phenyl)-1H-pyrrolo[3,2-b]pyridine](/img/structure/B1449125.png)

![6-(4-(Trifluoromethyl)phenyl)-1H-pyrrolo[3,2-b]pyridine](/img/structure/B1449127.png)

![tert-Butyl 1-(aminomethyl)-5,6-dihydroimidazo[1,5-a]pyrazine-7(8H)-carboxylate](/img/structure/B1449132.png)